Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Overview
Description
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C8H6BrN3O2. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other similar compounds such as:
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the ester group, leading to different chemical properties and applications.
Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate: Similar structure but may have different biological activities due to slight variations in the molecular framework.
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-11-12-8-7(9(14)15-2)3-6(10)4-13(5)8/h3-4H,1-2H3 |
InChI Key |
YLNVZKAHKWAMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2C(=O)OC)Br |
Origin of Product |
United States |
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